molecular formula C14H11N5O B5743361 N-[(E)-furan-2-ylmethylideneamino]-5-phenyl-1,2,4-triazin-3-amine

N-[(E)-furan-2-ylmethylideneamino]-5-phenyl-1,2,4-triazin-3-amine

Cat. No.: B5743361
M. Wt: 265.27 g/mol
InChI Key: JCIGIXATEURLHC-OQLLNIDSSA-N
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Description

N-[(E)-furan-2-ylmethylideneamino]-5-phenyl-1,2,4-triazin-3-amine is a heterocyclic compound that features a furan ring, a triazine ring, and a phenyl group

Preparation Methods

The synthesis of N-[(E)-furan-2-ylmethylideneamino]-5-phenyl-1,2,4-triazin-3-amine typically involves the condensation reaction between furan-2-carbaldehyde and 5-phenyl-1,2,4-triazin-3-amine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

N-[(E)-furan-2-ylmethylideneamino]-5-phenyl-1,2,4-triazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives, which may have different chemical and physical properties.

    Reduction: The Schiff base can be reduced to form the corresponding amine, which can be further functionalized.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(E)-furan-2-ylmethylideneamino]-5-phenyl-1,2,4-triazin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(E)-furan-2-ylmethylideneamino]-5-phenyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell death and proliferation.

Comparison with Similar Compounds

N-[(E)-furan-2-ylmethylideneamino]-5-phenyl-1,2,4-triazin-3-amine can be compared with other similar compounds, such as:

    Furan derivatives: These compounds share the furan ring structure and may have similar reactivity and applications.

    Triazine derivatives: Compounds with the triazine ring are often used in agriculture as herbicides and in materials science for the development of polymers.

    Schiff bases: These compounds, formed by the condensation of aldehydes and amines, have diverse applications in coordination chemistry and catalysis.

The uniqueness of this compound lies in its combination of the furan, triazine, and phenyl groups, which confer distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-5-phenyl-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O/c1-2-5-11(6-3-1)13-10-16-19-14(17-13)18-15-9-12-7-4-8-20-12/h1-10H,(H,17,18,19)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIGIXATEURLHC-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NC(=N2)NN=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CN=NC(=N2)N/N=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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